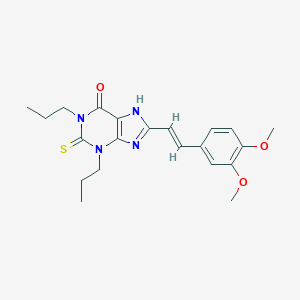
(E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine, also known as DMPX, is a potent and selective antagonist of adenosine receptors. Adenosine is a naturally occurring molecule in the body that plays a role in regulating various physiological processes, including sleep, inflammation, and cardiovascular function. DMPX has been extensively studied for its potential therapeutic applications in various disease conditions, including cancer, cardiovascular disease, and neurological disorders.
作用机制
(E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine exerts its pharmacological effects by selectively blocking the adenosine receptors, which are G protein-coupled receptors that mediate the effects of adenosine. Adenosine is a naturally occurring molecule in the body that plays a role in regulating various physiological processes, including sleep, inflammation, and cardiovascular function. By blocking the adenosine receptors, (E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine inhibits the downstream signaling pathways that are activated by adenosine, leading to a reduction in the physiological effects of adenosine.
生化和生理效应
(E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine has been shown to have a number of biochemical and physiological effects in various disease conditions. In cancer research, (E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine has been shown to inhibit the growth and metastasis of cancer cells by blocking the adenosine receptors, which are known to promote tumor growth and angiogenesis. In cardiovascular research, (E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine has been shown to improve cardiac function and reduce myocardial injury by blocking the adenosine receptors, which are known to play a role in ischemic heart disease. In neurological research, (E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine has been shown to improve cognitive function and reduce neuroinflammation by blocking the adenosine receptors, which are known to play a role in neurodegenerative diseases.
实验室实验的优点和局限性
(E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective antagonist of adenosine receptors, which makes it a useful tool for studying the role of adenosine in various disease conditions. Another advantage is that it has been extensively studied in preclinical models, which provides a strong scientific basis for its potential therapeutic applications. However, one limitation is that it may have off-target effects on other receptors or signaling pathways, which could complicate the interpretation of experimental results.
未来方向
There are several future directions for research on (E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine. One direction is to further elucidate its mechanism of action and downstream signaling pathways in various disease conditions. Another direction is to optimize its pharmacokinetic and pharmacodynamic properties for clinical use, including improving its oral bioavailability and reducing its potential for off-target effects. Additionally, future research could explore the potential of (E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine in combination with other therapeutic agents for synergistic effects in treating various disease conditions.
合成方法
(E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine can be synthesized using a multi-step process that involves the reaction of 2-thioxanthone with 3,4-dimethoxybenzaldehyde, followed by the addition of propylamine and subsequent reduction with lithium aluminum hydride. The final product is obtained after purification using column chromatography.
科学研究应用
(E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine has been extensively studied for its potential therapeutic applications in various disease conditions. In cancer research, (E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine has been shown to inhibit the growth and metastasis of cancer cells by blocking the adenosine receptors, which are known to promote tumor growth and angiogenesis. In cardiovascular research, (E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine has been shown to improve cardiac function and reduce myocardial injury by blocking the adenosine receptors, which are known to play a role in ischemic heart disease. In neurological research, (E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine has been shown to improve cognitive function and reduce neuroinflammation by blocking the adenosine receptors, which are known to play a role in neurodegenerative diseases.
属性
CAS 编号 |
155814-29-2 |
|---|---|
产品名称 |
(E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine |
分子式 |
C21H26N4O3S |
分子量 |
414.5 g/mol |
IUPAC 名称 |
8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-dipropyl-2-sulfanylidene-7H-purin-6-one |
InChI |
InChI=1S/C21H26N4O3S/c1-5-11-24-19-18(20(26)25(12-6-2)21(24)29)22-17(23-19)10-8-14-7-9-15(27-3)16(13-14)28-4/h7-10,13H,5-6,11-12H2,1-4H3,(H,22,23)/b10-8+ |
InChI 键 |
UBTCNLGIOUVSQV-CSKARUKUSA-N |
手性 SMILES |
CCCN1C2=C(C(=O)N(C1=S)CCC)NC(=N2)/C=C/C3=CC(=C(C=C3)OC)OC |
SMILES |
CCCN1C2=C(C(=O)N(C1=S)CCC)NC(=N2)C=CC3=CC(=C(C=C3)OC)OC |
规范 SMILES |
CCCN1C2=C(C(=O)N(C1=S)CCC)NC(=N2)C=CC3=CC(=C(C=C3)OC)OC |
同义词 |
1H-Purin-6-one, 1,2,3,7-tetrahydro-8-(2-(3,4-dimethoxyphenyl)ethenyl)- 1,3-dipropyl-2-thioxo-,(E)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



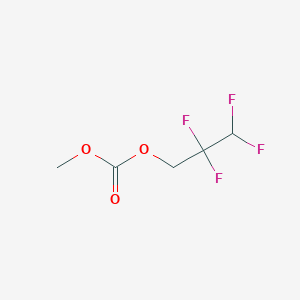
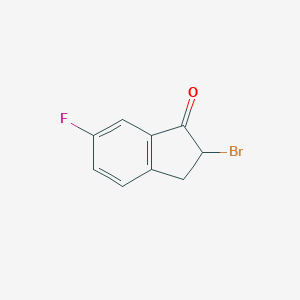
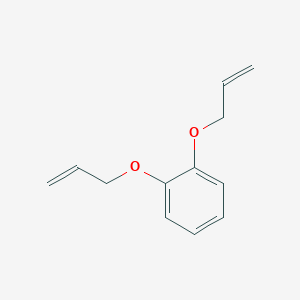
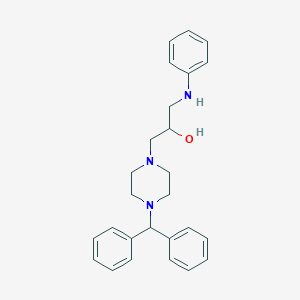
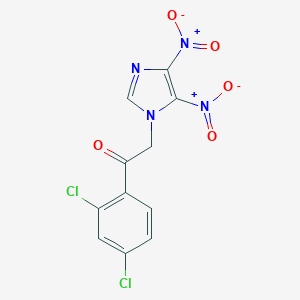
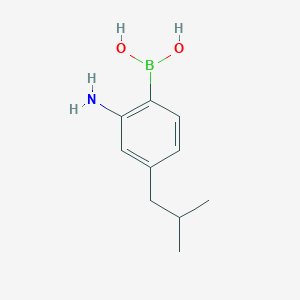
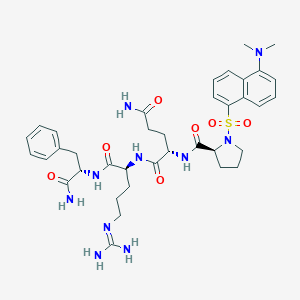
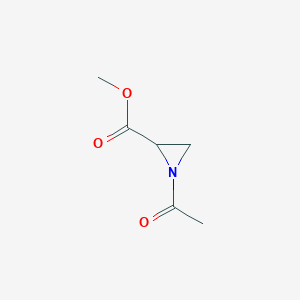
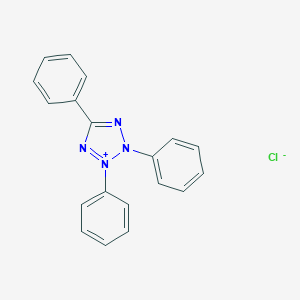
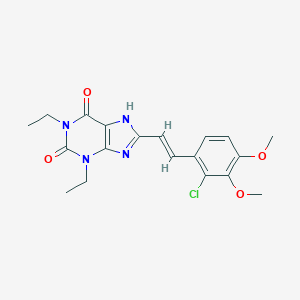
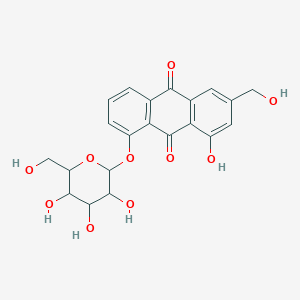
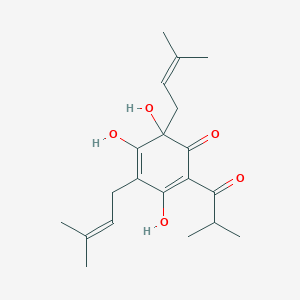
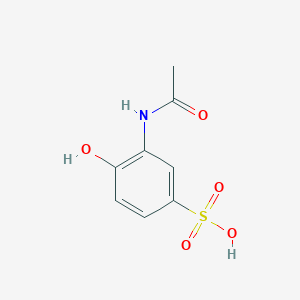
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117540.png)